molecular formula C9H8FNO B11916619 7-Fluoro-2-methylisoindolin-1-one

7-Fluoro-2-methylisoindolin-1-one

Cat. No.: B11916619
M. Wt: 165.16 g/mol
InChI Key: FJXMABYGBGPQIM-UHFFFAOYSA-N
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Description

7-Fluoro-2-methylisoindolin-1-one is a heterocyclic compound characterized by the presence of a fluorine atom and a methyl group attached to an isoindolinone core. Isoindolinones are known for their diverse biological activities and potential therapeutic applications, making them a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methylisoindolin-1-one typically involves multicomponent reactions. One common method includes the reaction of methyl 2-formylbenzoate with appropriate amines and isocyanides under acidic conditions . This one-pot procedure is efficient and provides access to complex heterocyclic scaffolds.

Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-methylisoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen substitution reactions can introduce different functional groups at the fluorine position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

7-Fluoro-2-methylisoindolin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methylisoindolin-1-one involves its interaction with molecular targets such as CDK7. The compound binds to the active site of CDK7, inhibiting its activity and thereby interfering with the cell cycle progression in cancer cells . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-2-methylisoindolin-1-one is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

7-fluoro-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C9H8FNO/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5H2,1H3

InChI Key

FJXMABYGBGPQIM-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C(=CC=C2)F

Origin of Product

United States

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